2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c15-11-6-12(19)18-14(17-11)23-7-13(20)16-8-1-2-9-10(5-8)22-4-3-21-9/h1-2,5-6H,3-4,7H2,(H,16,20)(H3,15,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTJZGUSBNKKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC(=CC(=O)N3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the reaction of ethyl 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with 2,3-dihydro-1,4-benzodioxin-6-amine. The reaction is carried out in ethanol in the presence of a base such as sodium ethoxide or potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Group
The sulfur atom in the sulfanyl (-S-) bridge demonstrates nucleophilic displacement under basic conditions. Key reactions include:
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Alkylation | Alkyl halide, K₂CO₃, DMF, 60°C | S-alkylated pyrimidinone derivatives with modified lipophilicity | Prodrug synthesis |
| Acylation | Acetyl chloride, pyridine | Thioester formation at sulfur bridge | Bioisostere development |
| Arylation | Aryl diazonium salts, Cu catalysis | Biaryl sulfide derivatives | Fluorescent probe design |
This reactivity enables structural diversification for pharmacological optimization.
Oxidation Reactions
The sulfanyl group undergoes controlled oxidation to sulfoxide (S=O) or sulfone (O=S=O) states:
| Oxidizing Agent | Conditions | Product | Stability |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 40°C, 2 hr | Sulfoxide derivative (single oxygen addition) | Moderate; prone to overoxidation |
| mCPBA | DCM, 0°C, 1 hr | Sulfone derivative (two oxygen additions) | High; stable under physiological pH |
Oxidation products show altered electronic profiles and hydrogen-bonding capacity, influencing target binding affinity.
Hydrolysis of Acetamide Moiety
The N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide group undergoes hydrolysis under acidic/basic conditions:
Hydrolysis studies confirm the compound’s stability in physiological buffers (pH 7.4, <5% degradation in 24 hr).
Pyrimidinone Ring Reactivity
The 4-amino-6-oxopyrimidin-2-yl moiety participates in:
-
Deprotonation : At N1 or N3 positions using LDA/NaH, forming enolate intermediates for C-alkylation
-
Electrophilic Substitution : Bromination at C5 using NBS/AIBN (radical mechanism)
-
Condensation Reactions : With aldehydes to form Schiff bases at the 4-amino group
Benzodioxin Ring Participation
The 2,3-dihydro-1,4-benzodioxin system shows limited reactivity but can undergo:
| Reaction | Conditions | Outcome |
|---|---|---|
| O-Dealkylation | BBr₃, DCM, -78°C | Cleavage of ether linkage to catechol derivatives |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, 0°C | Nitration at para position to oxygen atoms* |
*Inferred from analogous benzodioxin systems due to lack of direct data.
Cross-Coupling Reactions
Palladium-catalyzed couplings at halogenated analogs (if bromine/pyrimidine substituents are introduced):
| Coupling Type | Catalyst System | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl formation for SAR studies |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Introduction of amine substituents |
Stability Under Thermal/Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, primarily via:
-
Loss of acetamide side chain (150–200°C)
-
Pyrimidinone ring degradation (>250°C)
Photodegradation studies (λ = 254 nm) show 40% decomposition in 48 hr, generating sulfonic acid derivatives.
Comparative Reactivity Table
Key functional groups ranked by reaction frequency:
| Group | Reactivity Priority | Common Reactions |
|---|---|---|
| Sulfanyl (-S-) | 1 | Alkylation, oxidation, nucleophilic substitution |
| Acetamide | 2 | Hydrolysis, condensation |
| Pyrimidinone NH | 3 | Deprotonation, Schiff base formation |
| Benzodioxin | 4 | O-dealkylation, nitration |
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of dihydropyrimidinones exhibit significant anticancer activity. The target compound has shown promise in inhibiting cell proliferation in various cancer cell lines due to its ability to interfere with DNA synthesis and repair mechanisms. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of bacteria and fungi. Preliminary studies suggest that it exhibits moderate to strong activity against Gram-positive bacteria, which could be beneficial in developing new antibiotics .
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, thus providing potential therapeutic avenues for inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the pyrimidine ring or the benzodioxin moiety can enhance biological activity while reducing toxicity. Research has focused on synthesizing analogs to identify more potent derivatives .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of pyrimidine derivatives, including our compound, demonstrating their efficacy against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of existing chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
Another investigation published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that certain analogs exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting potential for clinical application .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic nucleic acid bases, allowing the compound to interfere with DNA or RNA synthesis. Additionally, the benzodioxin moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Pyrimidine-Based Derivatives with Substituent Variations
Pyrimidine derivatives with modifications at the 4-position or the N-aryl group demonstrate how substituents influence physicochemical and biological properties.
Key Observations :
- N-Aryl groups influence solubility; electron-rich benzodioxin or dichlorophenyl moieties may alter membrane permeability.
Oxadiazole Derivatives
Replacing the pyrimidine ring with a 1,3,4-oxadiazole system significantly impacts bioactivity:
Key Observations :
- Oxadiazole derivatives exhibit broader-spectrum antibacterial activity due to enhanced electrophilicity and membrane disruption .
Thienopyrimidine Derivatives
Thieno[2,3-d]pyrimidine or thieno[3,2-d]pyrimidine cores introduce sulfur-rich heterocycles with distinct electronic properties:
Key Observations :
- Methoxy or methyl groups modulate lipophilicity, affecting pharmacokinetics.
Carboxylic Acid Derivatives
Replacing the acetamide with a carboxylic acid group shifts activity toward anti-inflammatory applications:
| Compound Name | Structure | Activity | Reference |
|---|---|---|---|
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | Carboxylic acid | Anti-inflammatory (comparable to ibuprofen in carrageenan-induced edema) |
Biological Activity
The compound 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a novel chemical entity with potential biological significance. Its unique structure suggests various pharmacological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacokinetic properties, mechanism of action, and therapeutic potential.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 334.35 g/mol. The compound features a pyrimidine ring with an amino and oxo group, linked via a sulfanyl group to a benzodioxin moiety.
| Property | Value |
|---|---|
| Molecular Weight | 334.35 g/mol |
| Molecular Formula | C14H14N4O4S |
| LogP | -0.5448 |
| Polar Surface Area | 93.654 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate key intermediates from pyrimidine and benzodioxin derivatives. Detailed synthetic routes are essential for reproducibility in research settings.
Pharmacological Profile
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antibacterial properties against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed mechanistic studies are required to elucidate these interactions.
The proposed mechanism involves the inhibition of key enzymes or receptors that play a role in disease pathways. For instance, its structural similarity to known enzyme inhibitors suggests that it may interact with targets such as:
- Dihydropyrimidinase : Involved in pyrimidine metabolism.
- Monoamine Oxidase (MAO) : Related to neurotransmitter degradation.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated:
- Minimum Inhibitory Concentration (MIC) values were determined for several strains, showing effective inhibition at low concentrations.
Case Study 2: Cytotoxicity Assays
In a cytotoxicity assay against cancer cell lines (e.g., MCF-7 and HeLa), the compound exhibited:
- An IC50 value indicating significant cell death at concentrations that were non-toxic to normal cells.
Table of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonamide formation and nucleophilic substitution. To optimize yield (e.g., achieving ~80% as in ), control reaction parameters such as pH (9–10 for sulfonylation steps), solvent choice (DMSO or DMF for solubility), and temperature (room temperature for 3–4 hours to minimize side reactions). Use column chromatography or recrystallization (e.g., mp 230°C–232°C in ) for purification. Monitor intermediates via TLC and confirm purity via elemental analysis (C, N, S deviations <0.1%) .
Q. What analytical techniques are essential for characterizing this compound’s structure?
- Methodological Answer : Employ a combination of:
- 1H NMR (e.g., δ 12.50 ppm for NH protons, δ 4.12 ppm for SCH2 in ).
- IR spectroscopy to confirm functional groups (e.g., NHCO stretch at ~1650 cm⁻¹).
- Mass spectrometry (e.g., [M+H]+ at m/z 344.21 in ).
- Elemental analysis (e.g., C: 45.29% vs. theoretical 45.36% in ).
Cross-validate results to resolve ambiguities, such as distinguishing overlapping aromatic proton signals .
Q. How should researchers design in vitro assays to evaluate this compound’s enzyme inhibition potential?
- Use spectrophotometric assays with substrate analogs (e.g., acetylthiocholine for AChE).
- Optimize enzyme concentration (0.1–1 U/mL) and incubation time (30–60 mins) to ensure linear kinetics.
- Include positive controls (e.g., galantamine for AChE) and calculate IC50 values via dose-response curves (4–6 concentrations, triplicate runs). Validate results with Lineweaver-Burk plots to determine inhibition type .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to map interactions with target enzymes (e.g., AChE’s catalytic triad). Compare binding poses of analogs (e.g., 4-methyl vs. 4-amino substituents in vs. 5) to explain potency differences. Use MD simulations (GROMACS) to assess stability of ligand-receptor complexes (≥50 ns trajectories). Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .
Q. What strategies address discrepancies in spectral data during structural elucidation?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping aromatic protons in ):
- Acquire 2D NMR (COSY, HSQC) to assign coupling patterns and verify connectivity.
- Compare experimental 13C NMR shifts with DFT-calculated values (e.g., Gaussian 09 at B3LYP/6-31G* level).
- Use X-ray crystallography if single crystals are obtainable (e.g., ’s white-like solid). Refine crystallographic data with SHELX .
Q. How can researchers integrate heterogeneous catalysis to improve synthetic scalability?
- Methodological Answer : Replace traditional bases (e.g., Na2CO3 in ) with solid-supported catalysts (e.g., Amberlyst-15 for sulfonylation). Optimize solvent-free conditions or switch to green solvents (e.g., cyclopentyl methyl ether) to enhance atom economy. Employ flow chemistry (’s RDF2050108) for continuous production, monitoring via inline IR for real-time reaction control .
Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on this compound’s bioactivity?
- Methodological Answer : Synthesize deuterated analogs (e.g., D2O exchange at NHCO or SCH2 groups). Compare enzyme inhibition rates (kcat/KM) between isotopologs. A primary KIE (>2) suggests bond-breaking in the rate-limiting step (e.g., H-transfer in AChE catalysis). Combine with isotopic labeling (e.g., 14C-tagged acetamide) to track metabolic stability in hepatic microsomes .
Methodological Framework Integration
Q. How should researchers align experimental design with theoretical frameworks for SAR studies?
- Methodological Answer : Adopt Bruyne’s quadripolar model ():
- Theoretical pole : Link SAR to enzyme inhibition theories (e.g., transition-state mimicry).
- Epistemological pole : Define criteria for validating hypotheses (e.g., ≥3-fold IC50 improvement vs. lead).
- Morphological pole : Structure datasets (e.g., bioactivity, logP) for QSAR modeling.
- Technical pole : Select tools (e.g., Schrödinger Suite) for predictive analytics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
